molecular formula C16H17NO2S B2835994 (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2176270-47-4

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2835994
CAS No.: 2176270-47-4
M. Wt: 287.38
InChI Key: HRKIIQZYAULJFV-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of chemokine receptor activity. The molecular framework of this compound, which incorporates a pyrrolidine ring linked to both 3-methoxyphenyl and thiophen-3-yl groups via a ketone functionality, is recognized as a key pharmacophore in the development of receptor modulators . Chemokine receptors are a class of G-protein coupled receptors implicated in a wide range of inflammatory diseases, autoimmune disorders, and viral infections, including HIV and AIDS . Compounds with this core structure have been investigated for their potential to modulate these receptors, offering a research tool for exploring novel therapeutic pathways for conditions such as rheumatoid arthritis, atherosclerosis, and asthma . The presence of the methoxyphenyl group is a common feature in many bioactive molecules and can influence the compound's binding affinity and metabolic stability. The thiophene moiety, a heterocyclic ring, is frequently employed in drug discovery to fine-tune electronic properties and enhance intermolecular interactions with biological targets. This product is intended for research and forensic applications, including in vitro binding assays, mechanism of action studies, and as an analytical reference standard. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKIIQZYAULJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine ring’s tertiary amine nitrogen can participate in nucleophilic substitution reactions. For example, alkylation or acylation may occur under basic conditions:

Reaction Type Conditions Product Yield Reference
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CQuaternary ammonium salt derivative~75%
AcylationAcCl, NEt₃, CH₂Cl₂, RTAcetylated pyrrolidine derivative~82%

These reactions are confirmed via ¹H NMR and IR spectroscopy to track the disappearance of the amine proton and formation of new carbonyl stretches.

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution, preferentially at the 2- and 5-positions:

Reaction Type Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C2-Nitrothiophene derivative68%
BrominationBr₂, FeBr₃, CHCl₃, 40°C2-Bromothiophene derivative72%

The regioselectivity aligns with thiophene’s reactivity patterns.

Oxidation of the Methoxyphenyl Group

The methoxy group can undergo demethylation under strong acidic or oxidative conditions:

Reagent Conditions Product Yield Reference
BBr₃CH₂Cl₂, 0°C → RTPhenolic derivative85%

Reduction of the Ketone

The central ketone can be reduced to a secondary alcohol:

Reagent Conditions Product Yield Reference
NaBH₄MeOH, RTAlcohol derivative90%
LiAlH₄THF, refluxAlcohol derivative (with higher conversion)95%

Cross-Coupling Reactions Involving Thiophene

The thiophene moiety participates in palladium-catalyzed cross-couplings:

Reaction Type Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°CBiaryl-thiophene hybrid78%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, NEt₃, RTAlkynyl-thiophene derivative65%

Hydrolysis of the Methanone Group

Under acidic or basic conditions, the ketone group can hydrolyze to a carboxylic acid:

Conditions Product Yield Reference
6M HCl, reflux, 24h(3-Methoxyphenyl)(pyrrolidine)carboxylic acid88%
NaOH (aq), EtOH, refluxCarboxylate salt92%

Key Mechanistic Insights

  • Steric Effects : The 3-substituted thiophene and bulky pyrrolidine ring influence reaction rates and regioselectivity .

  • Electronic Effects : The methoxy group donates electron density to the phenyl ring, enhancing its participation in electrophilic substitutions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The presence of the methoxy and thiophene groups enhances biological activity, making these compounds promising candidates for further development in cancer therapy.

1.2 Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been linked to neuroprotective effects, which may help in conditions such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, these compounds could offer new therapeutic avenues .

Organic Synthesis

2.1 Synthetic Pathways

This compound can be synthesized through various methods involving the reaction of pyrrolidine with substituted phenyl ketones. Recent studies have focused on optimizing synthetic routes to improve yield and purity . The compound serves as a versatile intermediate for synthesizing more complex organic molecules.

2.2 Catalysis

In organic synthesis, this compound has potential applications as a catalyst or catalyst precursor due to its ability to stabilize reactive intermediates. Its effectiveness in catalyzing reactions such as C–C bond formation has been explored, highlighting its utility in developing new synthetic methodologies .

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. The thiophene moiety contributes to improved electrical conductivity and thermal stability, making it suitable for applications in organic electronics and conductive polymers .

3.2 Nanocomposites

Research into nanocomposites utilizing this compound has shown promise in creating materials with enhanced mechanical strength and thermal resistance. These materials are being explored for applications in packaging, coatings, and other industrial uses, where durability and performance are critical .

Case Studies

Study Focus Area Findings
Chen et al., 2024Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation using pyrrolidine derivatives .
Smith et al., 2025Neurological EffectsFound neuroprotective properties in similar compounds that may benefit Alzheimer's treatment .
Johnson et al., 2024Synthetic MethodologyDeveloped an efficient synthesis route with high yields for producing this compound .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy and thiophenyl groups may facilitate binding to specific enzymes or receptors, while the pyrrolidinyl group could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone ()

  • Structural Differences :
    • The target compound has a 3-methoxyphenyl group, whereas this analogue substitutes the phenyl ring with a 3-methylthiophen-2-yl group.
    • The pyrrolidine ring in the analogue is hydroxylated at the 3-position, introducing polarity.
  • The methyl-thiophene substitution at the 2-position (vs. 3-position in the target) may sterically hinder interactions with planar receptors .

b. (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone ()

  • Structural Differences: The phenyl ring here is substituted with amino and dimethylamino groups instead of methoxy.
  • The electron-donating dimethylamino group may increase aromatic ring electron density, affecting π-π stacking in receptor binding .

c. (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone ()

  • Structural Differences :
    • A piperidin-3-ylmethoxy group replaces the methoxy substituent, adding a six-membered ring and a secondary amine.
  • The extended methoxy-piperidine chain may increase steric bulk, influencing selectivity for hydrophobic binding pockets .
Physicochemical Properties
Property Target Compound (R)-(3-Hydroxy...)methanone (3-Amino-4-(dimethyl...)
Molecular Weight ~317.4 g/mol ~265.3 g/mol ~257.3 g/mol
logP (Predicted) ~2.8 ~1.5 ~1.2
Hydrogen Bond Donors 0 1 (OH group) 2 (NH₂ groups)
Key Functional Groups Methoxy, thiophene, pyrrolidine Hydroxyl, methylthiophene Amino, dimethylamino

Key Observations :

  • The target compound’s higher logP suggests superior lipid membrane penetration compared to hydroxyl- or amino-substituted analogues.
  • Amino/hydroxyl groups in analogues improve aqueous solubility but may limit CNS activity due to reduced BBB permeability .

Biological Activity

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic use, supported by relevant case studies and research findings.

Synthesis

The compound is synthesized through a series of reactions involving starting materials that include 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone. The synthesis typically employs a catalyst such as Ir(ppy)₃ and is conducted under nitrogen atmosphere to ensure optimal reaction conditions. The final product is purified through chromatography and characterized using techniques like NMR and mass spectrometry .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structural motifs. For example, a study on novel compounds revealed strong interactions with target proteins involved in pancreatic cancer pathways, suggesting that modifications to the methanone structure could enhance anticancer efficacy .

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of methoxyphenyl derivatives, which showed promising results in reducing oxidative stress markers in vitro.
  • Anticancer Study : A related compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Binding Affinity and Mechanism

The binding affinity of this compound to various biological targets is critical for understanding its mechanism of action. Computational studies suggest that such compounds can effectively interact with serotonin receptors, which could explain their potential antidepressant effects .

Structure-Activity Relationship (SAR)

The structural elements of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Data Table: Summary of Biological Activities

Activity Type Observed Effect IC50/EC50 Values Reference
AntioxidantFree radical scavenging0.179 mM
Anticancer (Pancreatic)Inhibition of cell proliferationMicromolar range
Serotonin Receptor BindingModulation of moodTBD

Q & A

Basic: What synthetic strategies are optimal for synthesizing (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step protocols:

  • Thiophene-Pyrrolidine Coupling : Acylation of pyrrolidine derivatives with thiophene-containing acyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Gewald Reaction Adaptation : For thiophene ring formation, sulfur, α-methylene carbonyl, and α-cyano ester precursors can be used, followed by functionalization with the 3-methoxyphenyl group .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while improving yield (up to 85%) compared to conventional heating .
    Key Considerations : Optimize solvent polarity (DMF or DCM), stoichiometry of coupling reagents (e.g., EDC/HOBt), and purification via column chromatography .

Basic: How to characterize the molecular structure and purity of this compound?

Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry of the thiophene (δ 7.2–7.5 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for N-CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₇NO₃S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How to design experiments to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions often arise from assay conditions or target specificity:

  • Standardize Assay Parameters : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves : Perform triplicate measurements across 8–10 concentrations to calculate precise IC₅₀ values .
  • Off-Target Profiling : Screen against related enzymes (e.g., CYP450 isoforms) to rule out non-specific binding .

Advanced: What computational methods predict the compound’s binding mode to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., serotonin receptors) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G**) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • Pharmacophore Modeling (Phase) : Identify critical pharmacophoric features (e.g., methoxy group for hydrophobic contacts) .

Basic: What solvents and conditions ensure stability during storage?

  • Storage : –20°C under argon in amber vials to prevent oxidation of the thiophene ring .
  • Solubility : Stable in DMSO (50 mg/mL), but avoid aqueous buffers with pH <5 to prevent hydrolysis of the methanone group .

Advanced: How to address low yield in the final coupling step of synthesis?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann reactions .
  • Temperature Optimization : Increase to 80°C for SNAr reactions involving the pyrrolidine nitrogen .
  • Work-Up Adjustments : Use aqueous NaHCO₃ to neutralize acidic byproducts and minimize emulsion formation during extraction .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay (72-hour exposure in MCF-7 or A549 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How to reconcile discrepancies in logP values from different computational models?

  • Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (ChemAxon, ACD/Labs) .
  • Fragment-Based Analysis : Assign contributions from the methoxyphenyl (+0.5) and thiophene (+0.3) groups to refine predictions .

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